Cyclosporin A Sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

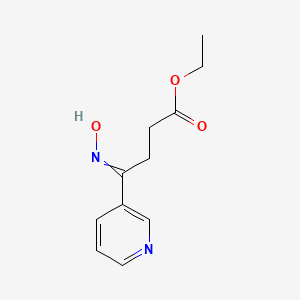

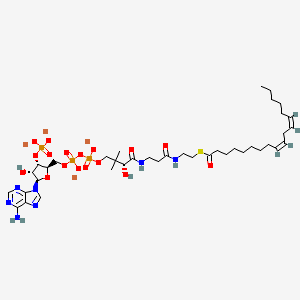

Cyclosporin A is a cyclic undecapeptide with strong immunosuppressive potency . It’s a neutral, hydrophobic, cyclic non-polar oligopeptide composed of 11 amino acid residues . It was first marketed in the mid-1980s and has been widely used in transplantation to improve the survival rates of patients and grafts after solid-organ transplantation .

Synthesis Analysis

Cyclosporin A is isolated from the fungus Tolypocladium inflatum Gams . It is also produced synthetically from N-methyl-C-9-amino acid with subsequent additions of appropriate peptides, followed by cyclization . A novel total synthesis of Cyclosporin A has been demonstrated using microwave-mediated carboxylic acid isonitrile couplings, thioacid isonitrile couplings at ambient temperature, and isonitrile-mediated couplings of carboxylic acids and thioacids with amines to form challenging amide bonds .

Molecular Structure Analysis

The X-ray crystallographic structure of Cyclosporin A is known . Its conformational behavior was investigated through multicanonical molecular dynamics simulations that could sample the cis and trans isomers of N-methylated amino acids . The experimentally determined structures of Cyclosporin A were found to be only a part of the conformational space .

Chemical Reactions Analysis

Cyclosporin A exhibits chameleonic behaviors, i.e., “closed,” “open,” “very open” conformations, etc., depending on the environment (solvent polarity, presence of metal ions or micelles, and complex formation with proteins) .

Physical And Chemical Properties Analysis

Cyclosporin A appears as white prismatic crystals from acetone . It’s insoluble in water and n-hexane but very soluble in all other organic solvents . It’s stable in solution at temperatures below 30°C but sensitive to light, cold, and oxidization .

Aplicaciones Científicas De Investigación

Immunosuppressive Action

Cyclosporin A has been established as a gold standard for its immunosuppressant action . It’s used to prevent the body from rejecting a transplanted organ and to treat certain problems with the immune system .

Treatment of Rheumatoid Arthritis

Apart from its immunosuppressive action, Cyclosporin A is also used in treating rheumatoid arthritis . It can help reduce pain and swelling associated with this condition .

Treatment of Psoriasis

Cyclosporin A is used in the treatment of psoriasis , a skin condition that causes red, flaky, crusty patches of skin covered with silvery scales .

Treatment of Dry Eye Syndrome

Cyclosporin A is used in the treatment of dry eye syndrome . It helps increase tear production that has been reduced by inflammation in the eye .

Oral and Topical Applications

Oral and topical cyclosporin have demonstrated short-term efficacy compared with placebo in patients with atopic dermatitis , and had a steroid-sparing effect .

Liposomal Formulation for Oral Delivery

Research has been conducted on the liposomal formulation for oral delivery of Cyclosporin A . This study aims to understand the process and mechanism of oral drug absorption from liposomes and to verify the usefulness of liposomal formulation for poorly soluble drugs .

Topical Delivery Using Skin Penetration Enhancers

Cyclosporin A has been formulated for topical delivery using azone, sodium lauryl sulfate (SLS), N-methyl pyrrolidine, and dimethyl sulfoxide (DMSO) as skin penetration enhancers .

Mecanismo De Acción

Target of Action

Cyclosporin A Sulfate, also known as Cyclosporin A Sulphate, primarily targets T-helper cells . It also shows a weak inhibitory effect on CD4+ CD25+ regulatory T-cells, thereby modulating the host immune tolerance .

Mode of Action

Cyclosporin A Sulfate acts mainly on T cells and affects the induction phase rather than the proliferative phase of lymphoid populations . Its primary action is the inhibition of a number of lymphokines such as IL-2, gamma-IFN, and OAF at the level of transcription or at an earlier activation step .

Biochemical Pathways

Cyclosporin A Sulfate affects the calcineurin pathway by facilitating the complex formation with cyclophilin . This prevents calcineurin from dephosphorylating the nuclear factor of activated T lymphocyte (NFAT) transcription factors, thereby inhibiting transcription of genes encoding cytokines and chemokines that are required for proliferation and activation of T cells .

Pharmacokinetics

The absorption of Cyclosporin A Sulfate is slow and incomplete, predominantly taking place in the upper part of the small intestine . The peak concentration is reached after an average time of 3.8 hours post-dose . High inter-subject variability has been reported in studies evaluating oral Cyclosporin A Sulfate .

Result of Action

The molecular and cellular effects of Cyclosporin A Sulfate’s action include the selective inhibition of T lymphocyte activation, with minimal effects on already activated cytotoxic/suppressor CD8 T cells, granulocytes, and macrophages .

Action Environment

The action of Cyclosporin A Sulfate can be influenced by environmental factors. For instance, the length of the small bowel is an important determinant of the oral Cyclosporin A Sulfate dosage requirement for patients with reduced absorptive surface area .

Safety and Hazards

Direcciones Futuras

Additional research is being performed to evaluate the use of Cyclosporin A-eluting contact lenses to treat dry eye . These lenses showed an initial burst and sustained release of Cyclosporin A until 48 hours . Newer formulations such as cationic emulsions and nanomicellar aqueous solutions address formulation, tissue concentration, and drug delivery challenges .

Propiedades

IUPAC Name |

[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] hydrogen sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H111N11O15S/c1-25-27-28-40(15)52(88-89(85,86)87)51-56(78)65-43(26-2)58(80)67(18)33-48(74)68(19)44(29-34(3)4)55(77)66-49(38(11)12)61(83)69(20)45(30-35(5)6)54(76)63-41(16)53(75)64-42(17)57(79)70(21)46(31-36(7)8)59(81)71(22)47(32-37(9)10)60(82)72(23)50(39(13)14)62(84)73(51)24/h25,27,34-47,49-52H,26,28-33H2,1-24H3,(H,63,76)(H,64,75)(H,65,78)(H,66,77)(H,85,86,87)/b27-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51+,52-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQDXGGWUGMQJHS-CGLBZJNRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)OS(=O)(=O)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)OS(=O)(=O)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H111N11O15S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1282.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] hydrogen sulfate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

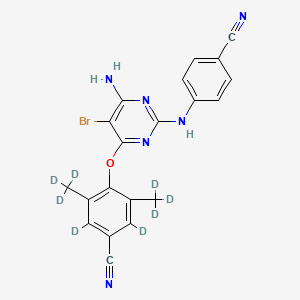

![(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol](/img/structure/B1140971.png)

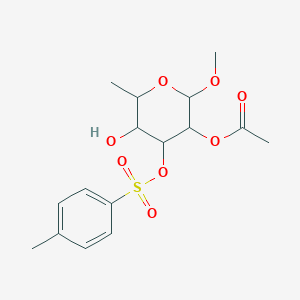

![(7aR,10aS)-5-(Methoxy-d3)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione](/img/structure/B1140976.png)